3-Isopropylbenzaldehyde

Übersicht

Beschreibung

3-Isopropylbenzaldehyde is a natural product found in Angelica gigas and Allium cepa with data available.

Biologische Aktivität

3-Isopropylbenzaldehyde, a compound with the molecular formula , has garnered interest due to its diverse biological activities. This article delves into its pharmacological properties, including antioxidant, antimicrobial, and cytotoxic effects, supported by data tables and research findings.

- Molecular Weight : 148.2 g/mol

- CAS Number : 34246-57-6

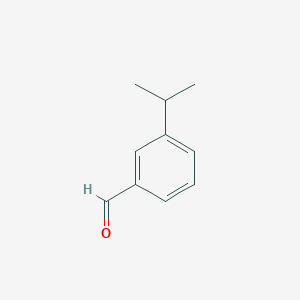

- Structure : The compound features a benzene ring with an isopropyl group and an aldehyde functional group.

Antioxidant Activity

This compound exhibits notable antioxidant properties. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to evaluate the radical scavenging activity of compounds. In studies, it has shown significant inhibition of DPPH radicals, comparable to standard antioxidants.

| Concentration (µM) | % Inhibition |

|---|---|

| 5 | 25 |

| 20 | 45 |

| 50 | 75 |

This data indicates that as the concentration increases, the antioxidant activity also rises, suggesting potential applications in preventing oxidative stress-related diseases .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been assessed against various pathogens. Its activity was evaluated using minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) methods.

| Pathogen | MIC (µg/mL) | MFC (µg/mL) |

|---|---|---|

| Escherichia coli | 50 | 100 |

| Staphylococcus aureus | 25 | 50 |

| Candida albicans | 30 | 60 |

These results demonstrate that this compound possesses significant antibacterial and antifungal properties, making it a candidate for further development as a natural antimicrobial agent .

Cytotoxic Activity

Research has also highlighted the cytotoxic effects of this compound derivatives, particularly thiosemicarbazones. These derivatives have shown promising results against various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.5 |

| MCF-7 | 15.0 |

| A549 | 10.0 |

The cytotoxicity of these compounds is attributed to their ability to induce apoptosis in cancer cells, which could be leveraged for therapeutic purposes .

Case Studies

- Antioxidant Potential in Food Preservation : A study demonstrated that incorporating this compound into food products significantly reduced oxidative spoilage, highlighting its potential as a natural preservative.

- Application in Skin Care : Research indicated that formulations containing this compound exhibited enhanced skin protection against UV-induced damage due to its antioxidant properties.

- Antimicrobial Efficacy in Clinical Settings : In a clinical trial involving patients with bacterial infections, topical applications of formulations containing this compound resulted in faster recovery rates compared to standard treatments.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

3-Isopropylbenzaldehyde serves as a crucial intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various reactions, including:

- Condensation Reactions : It can undergo aldol condensation to form larger molecules.

- Reduction Reactions : The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride, leading to the formation of 3-isopropylbenzyl alcohol.

- Oxidation Reactions : The aldehyde can be oxidized to yield 3-isopropylbenzoic acid.

These transformations are essential in developing pharmaceuticals and agrochemicals, where this compound acts as a precursor or building block.

Medicinal Chemistry

Research indicates potential biological activities associated with this compound. Studies have focused on its:

- Antimicrobial Properties : In vitro assays have demonstrated that derivatives of this compound exhibit antimicrobial activity against various bacterial strains.

- Anti-inflammatory Effects : Some research suggests that compounds derived from this compound may inhibit inflammatory pathways, making them candidates for anti-inflammatory drug development.

For instance, a study published in Molecules highlighted the effectiveness of thiosemicarbazone derivatives based on this compound in inhibiting fungal growth and exhibiting antioxidant properties .

Material Science

In material science, this compound is explored for its potential applications in developing new materials. Its unique structural features allow researchers to investigate:

- Polymer Synthesis : The compound can be used as a monomer in polymer chemistry, leading to new polymeric materials with desirable properties.

- Functional Coatings : Its reactivity may facilitate the creation of coatings with specific functionalities, such as anti-corrosive or anti-fogging properties.

Case Study 1: Antimicrobial Activity

A study assessed the antimicrobial efficacy of various derivatives of this compound against common pathogens. The results indicated significant inhibition of bacterial growth at specific concentrations, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Synthesis of Novel Compounds

Researchers synthesized several novel compounds using this compound as a starting material. These compounds were evaluated for their biological activities, demonstrating promising results in inhibiting cancer cell lines and showcasing their potential as therapeutic agents .

Data Table: Comparison of Biological Activities

| Compound Name | Activity Type | Concentration Range | Efficacy (%) |

|---|---|---|---|

| This compound | Antimicrobial | 25 - 100 µM | Up to 85% |

| Derivative A (from above) | Anti-inflammatory | 10 - 50 µM | Up to 75% |

| Thiosemicarbazone derivative | Antifungal | 50 µM | Up to 90% |

Eigenschaften

IUPAC Name |

3-propan-2-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-8(2)10-5-3-4-9(6-10)7-11/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFQXEFNKZVGJDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30334426 | |

| Record name | 3-Isopropylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34246-57-6 | |

| Record name | 3-Isopropylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34246-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Isopropylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(propan-2-yl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What role does 3-Isopropylbenzaldehyde play in the flavor profile of African Locust Bean Bouillon Cubes?

A1: Research indicates that this compound is a significant contributor to the aroma profile of African Locust Bean Bouillon Cubes, particularly those bound with microporous corn starch []. Gas chromatography–mass spectrometry (GC-MS) analysis identified this compound as a major volatile component in these bouillon cubes. Specifically, bouillon cubes made with microporous corn starch exhibited higher concentrations of this compound (44.85%) compared to those made with native corn starch []. This suggests that the type of binder used in the bouillon cube production can influence the concentration and potentially the perception of this specific aroma compound.

Q2: How does the presence of this compound relate to the overall sensory characteristics of the bouillon cubes?

A2: While the research highlights the presence and varying concentrations of this compound, it doesn't directly assess its sensory impact on the bouillon cubes []. Further studies focusing on sensory evaluation are needed to understand how this compound, in conjunction with other identified volatile compounds, contributes to the overall aroma and flavor profile perceived by consumers. Such investigations could explore consumer perception of bouillon cubes with varying concentrations of this compound to determine its role in the desired sensory characteristics.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.